(3S)-3-methylpiperidine
Overview
Description
(3S)-3-Methylpiperidine is a chiral piperidine derivative characterized by a methyl group attached to the third carbon in the piperidine ring. This compound is significant in organic chemistry due to its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S)-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-methylpyridine with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylpyridine. The process typically involves high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
(3S)-3-Methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of corrosion inhibitors, rubber chemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound.
Comparison with Similar Compounds
(3R)-3-Methylpiperidine: The enantiomer of (3S)-3-methylpiperidine, differing in the spatial arrangement of the methyl group.
Piperidine: The parent compound without the methyl substitution.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties important in the synthesis of enantiomerically pure pharmaceuticals. Its specific configuration can influence the biological activity and pharmacokinetics of the compounds derived from it.
Properties
IUPAC Name |
(3S)-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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